cis-3-Hexenal-D5 CAS number and molecular weight
cis-3-Hexenal-D5 CAS number and molecular weight
Executive Summary
This technical guide addresses the physicochemical characterization, synthesis, and application of cis-3-Hexenal-D5 (deuterated cis-3-hexenal). As a critical Green Leaf Volatile (GLV), cis-3-hexenal is notoriously unstable, rapidly isomerizing to trans-2-hexenal. Consequently, accurate quantification in complex matrices (plant tissues, olive oil, tea) is impossible without a Stable Isotope Dilution Assay (SIDA). This guide establishes the cis-3-Hexenal-D5 isotopologue as the mandatory internal standard for normalizing extraction losses and isomerization artifacts.
Part 1: Physicochemical Identity
Unlike stable bench reagents, cis-3-Hexenal-D5 is often cataloged under the CAS number of its unlabeled parent due to the niche nature of the isotopologue. Researchers must verify the degree of deuteration (
Table 1: Chemical Specification
| Parameter | Specification | Notes |
| Compound Name | cis-3-Hexenal-D5 | (Z)-3-Hexenal-d5 |
| CAS Number | 6789-80-6 (labeled) | Often unassigned specific CAS; sold under parent CAS.[1] |
| Molecular Formula | 5 Deuterium atoms at | |
| Molecular Weight | 103.17 g/mol | Unlabeled MW is 98.14 g/mol (+5.03 Da shift). |
| Appearance | Colorless liquid | Highly volatile; intense "green/grassy" odor.[2] |
| Solubility | Ethanol, Methanol, Diethyl Ether | Insoluble in water. |
| Storage | -80°C (under Argon) | Critical: Polymerizes/isomerizes above -20°C. |
Part 2: The Instability Challenge & Mechanistic Logic
The primary challenge in GLV research is the "Artifact Trap." cis-3-Hexenal is thermodynamically unstable and isomerizes to the conjugated trans-2-hexenal ("leaf aldehyde") upon tissue disruption or heating.
Why SIDA is Non-Negotiable: Standard external calibration fails because it cannot account for the variable rate of isomerization during extraction. cis-3-Hexenal-D5 serves as a self-validating internal standard because it mimics the physicochemical behavior of the analyte. If 30% of the native cis-3-hexenal isomerizes to trans-2 during extraction, exactly 30% of the D5 standard will also isomerize. The ratio remains constant, preserving quantitation accuracy.
Diagram 1: Isomerization & Degradation Pathway
The following diagram illustrates the degradation pathways that necessitate the use of the D5 standard.
Caption: Figure 1. The thermodynamic isomerization of cis-3-hexenal to trans-2-hexenal. The D5 standard (green box) undergoes identical transformation, normalizing the error.
Part 3: Synthesis & Preparation Protocol
Due to its instability, commercial stocks of cis-3-Hexenal-D5 may degrade during shipping. For high-precision applications, it is recommended to synthesize the aldehyde fresh from the more stable alcohol precursor, cis-3-Hexen-1-ol-D5 (CAS 928-96-1 labeled).
Protocol: Oxidation via IBX (2-Iodoxybenzoic acid) Rationale: IBX is a mild oxidant that minimizes over-oxidation to carboxylic acids and reduces isomerization compared to chromate reagents.
-
Reagents: cis-3-Hexen-1-ol-D5 (1.0 eq), IBX (1.1 eq), DMSO (solvent).
-
Reaction: Dissolve IBX in DMSO. Add D5-alcohol slowly at room temperature. Stir for 3 hours.
-
Extraction: Dilute with water, extract with diethyl ether.
-
Purification: Wash organic layer with bicarbonate (removes acidic byproducts). Dry over
. -
Concentration: Carefully remove solvent under nitrogen flow. Do not heat.
-
Validation: Verify conversion via GC-MS immediately.
Part 4: Analytical Workflow (GC-MS/MS)
This workflow utilizes the D5 standard to quantify cis-3-hexenal in plant tissue.[1]
Step 1: Sample Spiking (The Critical Step)
-
Timing: The D5 standard must be added to the sample before tissue disruption. If added after grinding, it cannot correct for enzymatic isomerization (lipoxygenase/hydroperoxide lyase activity) occurring during the grind.
-
Concentration: Spike to achieve a final concentration of ~500 ng/g tissue.
Step 2: Extraction
-
Solvent: Dichloromethane (DCM) or Hexane.
-
Process: Homogenize tissue in solvent + D5 standard +
(to inhibit enzyme activity). -
Centrifugation: 4°C, 5000 x g, 5 min.
Step 3: GC-MS Parameters
-
Column: DB-Wax or HP-INNOWax (Polar phases separate cis/trans isomers better than non-polar).
-
Inlet: Splitless, 200°C (Keep low to prevent thermal isomerization).
-
Ion Source: EI (70 eV).
-
SIM Mode (Selected Ion Monitoring):
-
Analyte (cis-3-Hexenal): Target Ion
69, 41, 98. -
Standard (cis-3-Hexenal-D5): Target Ion
74, 46, 103. -
Note: The shift of +5 Da ensures no spectral overlap.
-
Diagram 2: SIDA Analytical Workflow
Caption: Figure 2. Stable Isotope Dilution Assay (SIDA) workflow. Early spiking is essential to compensate for enzymatic degradation.
References
- Hatanaka, A. (1993). The biogeneration of green odour compounds. Phytochemistry, 34(5), 1201-1218.
- D'Auria, M., et al. (2005). Photochemical instability of cis-3-hexenal. Tetrahedron Letters.
- Kalua, C. M., & Boss, P. K. (2009). Evolution of volatile compounds during the development of Cabernet Sauvignon grapes. Journal of Agricultural and Food Chemistry.
-
National Institute of Standards and Technology (NIST). cis-3-Hexenal (Unlabeled) Data. Retrieved from [Link]
